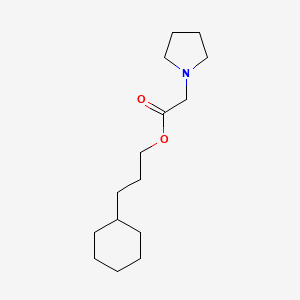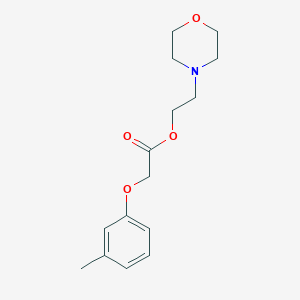
3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate is an organic compound that features a pyrrolidine ring and a cyclohexylpropyl ester group
Preparation Methods
The synthesis of 3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate typically involves the esterification of 3-cyclohexylpropyl alcohol with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Scientific Research Applications
3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Cyclohexylpropyl 2-pyrrolidin-1-ylacetate can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Cyclohexylpropyl esters: Compounds with similar ester groups can have comparable chemical reactivity and applications.
Prolinol derivatives: These compounds also feature a pyrrolidine ring and are used in medicinal chemistry for their biological properties.
Properties
CAS No. |
351335-84-7 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
3-cyclohexylpropyl 2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C15H27NO2/c17-15(13-16-10-4-5-11-16)18-12-6-9-14-7-2-1-3-8-14/h14H,1-13H2 |
InChI Key |
YMKCNGIBEDREGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCOC(=O)CN2CCCC2 |
solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11649700.png)
![(4E)-1-(3-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11649701.png)
![3-(5-bromo-2-thienyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649706.png)
![4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxypropyl)hydrazinylidene]methyl}phenol](/img/structure/B11649718.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649729.png)
![Dimethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11649735.png)
![3-(2-Thienyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649750.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11649768.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B11649769.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B11649774.png)

![2-[3-(3,5-Dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-N-phenyl-benzamide](/img/structure/B11649786.png)
![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)

